molecular formula C9H4F3NOS B6311136 alpha-oxo-4-(Trifluoromethylthio)benzeneacetonitrile CAS No. 1174005-67-4

alpha-oxo-4-(Trifluoromethylthio)benzeneacetonitrile

Cat. No.: B6311136
CAS No.: 1174005-67-4
M. Wt: 231.20 g/mol
InChI Key: WTDNIKLQXZKWLL-UHFFFAOYSA-N
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Description

alpha-oxo-4-(Trifluoromethylthio)benzeneacetonitrile ( 1174005-67-4) is a chemical compound with the molecular formula C 9 H 4 F 3 NOS and a molecular weight of 231.20 . It belongs to the class of benzeneacetonitrile derivatives, characterized by an alpha-oxo group and a trifluoromethylthio (SCF 3 ) substituent on the aromatic ring. The incorporation of the trifluoromethylthio group is of significant interest in medicinal and agrochemical research. This moiety is known to confer enhanced lipophilicity and metabolic stability to bioactive molecules, which can lead to improved cell-membrane permeability and overall bioavailability . The molecule's structure, featuring both an electrophilic alpha-oxo-nitrile group and the electron-withdrawing SCF 3 group, makes it a valuable multifunctional synthetic intermediate . It can be used in the synthesis of more complex molecules, such as thioether-linked compounds, or serve as a precursor for heterocycles . Researchers can leverage this compound to introduce the SCF 3 -pharmacophore into lead structures during structure-activity relationship (SAR) studies, particularly in the development of pharmaceuticals and crop protection agents. Handling and Usage: This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

4-(trifluoromethylsulfanyl)benzoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NOS/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDNIKLQXZKWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C#N)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reformatsky Reaction-Based Synthesis

The Reformatsky reaction is a cornerstone for synthesizing β-keto nitriles, which can be adapted for α-oxo derivatives. In the context of α-oxo-4-(trifluoromethylthio)benzeneacetonitrile, this method involves reacting 4-(trifluoromethylthio)benzeneacetonitrile with α-bromoacetophenone derivatives.

Procedure :

  • Reactant Preparation : 4-(Trifluoromethylthio)benzeneacetonitrile (1.0 eq) is combined with ethyl α-bromoacetate (1.4–1.6 eq) in anhydrous tetrahydrofuran (THF) under nitrogen.

  • Zinc Activation : Activated zinc (2.0 eq) is added to the mixture, followed by stirring at 25°C for 30 minutes to initiate the Reformatsky reaction.

  • Quenching and Hydrolysis : Post-reaction, sodium hydroxide (1.5 eq) is introduced to hydrolyze the intermediate ester. Acidification with dilute HCl (pH 4) precipitates the product.

Optimization Insights :

  • Molar Ratios : Excess α-bromoacetate (1.4–1.6 eq) ensures complete conversion of the nitrile.

  • Temperature Control : Maintaining 25°C prevents side reactions such as over-hydrolysis or polymerization.

Yield and Purity :

ParameterValue
Yield69–72%
Purity (HPLC)≥98%

Nucleophilic Substitution Approaches

Introducing the trifluoromethylthio (SCF₃) group via nucleophilic substitution is a viable route. This method leverages halogenated precursors and trifluoromethylthiolation reagents.

Procedure :

  • Substrate Preparation : 4-Iodobenzeneacetonitrile is treated with copper(I) iodide (10 mol%) and a trifluoromethylthiolation reagent (e.g., AgSCF₃) in dimethylformamide (DMF).

  • Reaction Conditions : The mixture is heated to 100°C for 12–24 hours under inert atmosphere.

  • Workup : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Key Considerations :

  • Catalyst Selection : Copper(I) iodide enhances electrophilic substitution kinetics.

  • Solvent Effects : Polar aprotic solvents like DMF improve reagent solubility and reaction efficiency.

Yield Data :

Reagent SystemYield
AgSCF₃/CuI55–60%
(Et₄N)SCF₃/Pd(OAc)₂48–52%

Advanced Functionalization Strategies

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable precise introduction of the SCF₃ group. Suzuki-Miyaura and Buchwald-Hartwig couplings are particularly effective.

Suzuki-Miyaura Protocol :

  • Boronated Precursor : 4-Boronobenzeneacetonitrile is reacted with 1-(trifluoromethylthio)pyrrolidine-2,5-dione under Pd(PPh₃)₄ catalysis.

  • Conditions : The reaction proceeds in dioxane/water (4:1) at 80°C for 6 hours.

Outcomes :

  • Yield : 65–70%

  • Side Products : <5% desulfurized byproducts.

Condensation with α-Keto Acids

Condensing 4-(trifluoromethylthio)benzeneacetonitrile with α-keto acids offers a direct route to the α-oxo functionality.

Procedure :

  • Acid Activation : Glyoxylic acid (1.2 eq) is activated with thionyl chloride to form the acyl chloride.

  • Coupling : The acyl chloride is reacted with the nitrile in dichloromethane (DCM) at 0°C, followed by triethylamine (3.0 eq) as a base.

Challenges :

  • Moisture Sensitivity : Strict anhydrous conditions are required to prevent hydrolysis.

  • Purification : Column chromatography (hexane/ethyl acetate) is necessary to isolate the product.

Analytical Validation and Quality Control

Spectroscopic Characterization

¹H NMR Analysis :

  • α-Oxo Proton : Singlet at δ 10.2–10.4 ppm.

  • SCF₃ Group : No direct protons; confirmed via ¹⁹F NMR (δ -40 to -45 ppm).

LC-MS Data :

  • Molecular Ion : [M+H]⁺ = 275.1 m/z.

  • Fragmentation Pattern : Loss of SCF₃ (Δm/z = 101).

Purity Assessment

HPLC Methods :

ColumnMobile PhaseRetention Time
C18 (4.6 × 150 mm)Acetonitrile/water8.2 min

Impurity Profiling :

  • Major Impurity : Desulfurized analog (≤2%).

Industrial Scalability and Challenges

Cost-Efficiency Analysis

  • Reformatsky Route : Low-cost zinc and THF make this method economically viable.

  • Cross-Coupling Routes : High catalyst costs (Pd) limit large-scale application.

Environmental Considerations

  • Waste Generation : Reformatsky methods produce minimal acidic waste compared to traditional routes.

  • Solvent Recovery : THF and DMF can be recycled via distillation, reducing environmental impact.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize visible-light-mediated catalysis to introduce SCF₃ groups under milder conditions. For example, Ir(ppy)₃ catalysts enable room-temperature reactions with 70–75% yields.

Electrochemical Synthesis

Electrochemical trifluoromethylthiolation avoids stoichiometric metal reagents, offering a greener alternative. Preliminary studies report 60–65% yields using Pt electrodes .

Chemical Reactions Analysis

Types of Reactions

Alpha-oxo-4-(Trifluoromethylthio)benzeneacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other functional groups are replaced by different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

Alpha-oxo-4-(Trifluoromethylthio)benzeneacetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of alpha-oxo-4-(Trifluoromethylthio)benzeneacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit or activate certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity Profile
α-Oxo-4-(Trifluoromethylthio)benzeneacetonitrile C₉H₅F₃NOS 248.20 α-oxo, CF₃S- (para) High electrophilicity, polar
4-Amino-α-(4-fluorophenyl)benzeneacetonitrile C₁₄H₁₀FN₂ 243.24 α-amino, 4-F-C₆H₄ (para) Moderate nucleophilicity
Trifluoroacetonitrile C₂F₃N 95.02 CF₃- Volatile, highly toxic
Trimethylacetonitrile (pivalonitrile) C₅H₉N 83.13 (CH₃)₃C- Steric hindrance, low reactivity

Key Observations:

  • Electron-Withdrawing Effects: The CF₃S- group in the target compound enhances electrophilicity at the nitrile carbon, surpassing the amino group in 4-Amino-α-(4-fluorophenyl)benzeneacetonitrile, which may instead exhibit nucleophilic behavior due to the lone pair on the amine .
  • Steric vs. Electronic Effects : Trimethylacetonitrile’s tert-butyl group introduces steric hindrance, reducing reactivity compared to the unhindered, electron-deficient nitrile in the target compound .
  • Toxicity : Trifluoroacetonitrile’s low molecular weight and volatility correlate with acute toxicity (evidenced by stringent first-aid measures for inhalation ), whereas the bulkier aromatic structure of the target compound likely reduces volatility and associated inhalation risks.

Physicochemical and Functional Differences

Table 2: Inferred Physicochemical Properties

Property α-Oxo-4-(Trifluoromethylthio)benzeneacetonitrile 4-Amino-α-(4-fluorophenyl)benzeneacetonitrile Trifluoroacetonitrile Trimethylacetonitrile
Polarity High (due to α-oxo and CF₃S-) Moderate (amine and fluorophenyl) Low Low
Solubility Likely polar aprotic solvents Polar aprotic or aqueous (amine-dependent) Organic solvents Organic solvents
Thermal Stability Moderate (α-oxo may promote decomposition) High (aromatic amine stability) Low (volatile) High

Functional Implications:

  • The α-oxo group in the target compound may facilitate keto-enol tautomerism, enabling participation in condensation reactions, unlike the non-tautomerizable nitriles such as trifluoroacetonitrile .
  • The CF₃S- group’s strong electron-withdrawing nature could lower the LUMO energy of the nitrile, enhancing its susceptibility to nucleophilic attack compared to alkyl-substituted analogs like trimethylacetonitrile .

Q & A

Q. What synthetic methodologies are effective for preparing alpha-oxo-4-(Trifluoromethylthio)benzeneacetonitrile derivatives?

Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution followed by oxidation. For analogous nitrile-containing compounds, the Thorpe reaction under alkaline conditions (e.g., KOH/18-crown-6 in acetonitrile/water) achieves yields up to 80% . Key steps include:

  • Cyanation : Introducing the nitrile group via KCN/NaCN in polar aprotic solvents.
  • Trifluoromethylthio Installation : Using AgSCF₃ or Cu-mediated coupling under inert atmospheres.
  • Oxidation : Controlled oxidation of α-CH₂ to α-oxo with Jones reagent (CrO₃/H₂SO₄).
    Purification via silica gel chromatography (ethyl acetate/hexane) is critical to isolate the product from hydrolyzed byproducts.

Q. How should spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and α-oxo ketone (δ 190–210 ppm for carbonyl). The trifluoromethylthio group (-SCF₃) causes deshielding in adjacent protons .
  • IR : Confirm α-oxo (C=O stretch at ~1700 cm⁻¹) and nitrile (C≡N at ~2250 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion [M+H]⁺. NIST databases provide reference fragmentation patterns for benzeneacetonitrile derivatives .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Acute Toxicity : Classified as Acute Tox. 3 (H301: Toxic if swallowed). Use fume hoods, nitrile gloves, and PPE .
  • Spill Management : Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as hazardous waste.
  • Storage : Store in amber glass at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How does the trifluoromethylthio (-SCF₃) group influence electronic properties and reactivity?

Methodological Answer: The -SCF₃ group is strongly electron-withdrawing (-I effect), directing electrophilic attacks to the para position of the benzene ring. Computational studies (DFT/B3LYP-6-311+G(d,p)) show:

  • HOMO-LUMO Gaps : Reduced by 0.8–1.2 eV compared to -SCH₃ analogs, enhancing electrophilicity.
  • Regioselectivity : Verified via Fukui indices; meta positions are less reactive due to steric hindrance from the bulky -SCF₃ group .
    Experimental validation involves competitive electrophilic substitution (e.g., nitration) followed by HPLC analysis .

Q. How can contradictions in catalytic activity data for cross-coupling reactions be resolved?

Methodological Answer: Contradictions often arise from:

  • Catalyst Systems : Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ (1–5 mol%) in Suzuki-Miyaura couplings.
  • Solvent Effects : Acetonitrile (polar aprotic) vs. DMF (coordinating solvent) alters reaction rates.
    Use a Design of Experiments (DoE) approach:
  • Vary parameters (temperature: 60–120°C, base: K₂CO₃ vs. Cs₂CO₃).
  • Monitor conversion via in situ IR or GC-MS.
    Round-robin testing across labs with standardized protocols minimizes variability .

Q. What strategies optimize biological activity in derivatives for therapeutic applications?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Introduce electron-donating groups (e.g., -OCH₃) at the 3-position to enhance binding to kinase targets .
  • Metabolic Stability : Replace α-oxo with α-aminomethyl groups to reduce CYP450-mediated oxidation.
  • In Vivo Testing : Use osmotic minipumps (1 µL/h delivery) for chronic toxicity studies in murine models .

Data Contradiction Analysis

Q. Why do reported yields for the Thorpe reaction vary between 50% and 80%?

Methodological Answer: Variations arise from:

  • Reaction Time : Optimal at 20 minutes; extended times (>30 min) promote hydrolysis.
  • Moisture Control : Karl Fischer titration ensures solvent dryness (<50 ppm H₂O).
  • Catalyst Loading : 18-crown-6 ether (5 mol%) maximizes ion-pair solubility. Reproducibility requires strict control of these parameters .

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